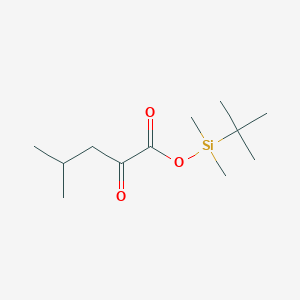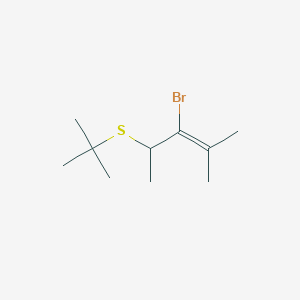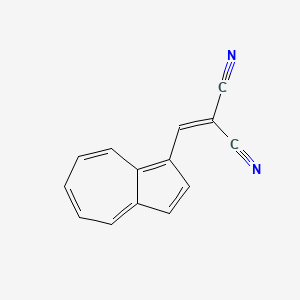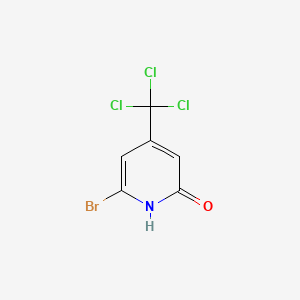methanone CAS No. 90019-28-6](/img/structure/B14365627.png)
[3-Bromo-2-(methylamino)-5-nitrophenyl](2-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(methylamino)-5-nitrophenylmethanone is a complex organic compound that features a bromine, a methylamino group, a nitro group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(methylamino)-5-nitrophenylmethanone typically involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of the bromine, methylamino, nitro, and fluorophenyl groups. Common synthetic routes include:
Nitration: Introduction of the nitro group to the phenyl ring using nitrating agents like nitric acid and sulfuric acid.
Bromination: Addition of the bromine atom using brominating agents such as bromine or N-bromosuccinimide.
Amination: Introduction of the methylamino group through reactions with methylamine.
Fluorination: Incorporation of the fluorophenyl group using fluorinating agents like fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(methylamino)-5-nitrophenylmethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Amination: Formation of amino derivatives.
Reduction: Formation of reduced nitro compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Bromo-2-(methylamino)-5-nitrophenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of various functional groups on biological activity. It can serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicine, 3-Bromo-2-(methylamino)-5-nitrophenylmethanone may have potential applications as a pharmaceutical intermediate. Its unique structure could be leveraged to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specialized properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(methylamino)-5-nitrophenylmethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine, methylamino, nitro, and fluorophenyl groups allows for specific binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
[3-Bromo-2-fluorophenyl]methanamine: Similar structure but lacks the nitro and methylamino groups.
[2-Fluoro-4-methylphenyl]methanone: Similar structure but lacks the bromine and nitro groups.
[3-Bromo-2-nitrophenyl]methanone: Similar structure but lacks the fluorophenyl and methylamino groups.
Uniqueness
3-Bromo-2-(methylamino)-5-nitrophenylmethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
90019-28-6 |
|---|---|
Molecular Formula |
C14H10BrFN2O3 |
Molecular Weight |
353.14 g/mol |
IUPAC Name |
[3-bromo-2-(methylamino)-5-nitrophenyl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C14H10BrFN2O3/c1-17-13-10(6-8(18(20)21)7-11(13)15)14(19)9-4-2-3-5-12(9)16/h2-7,17H,1H3 |
InChI Key |
YFZKUMAERUXUIG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1Br)[N+](=O)[O-])C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)

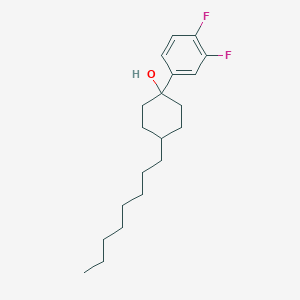
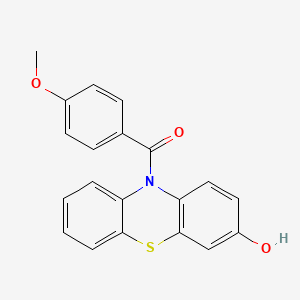

![3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B14365593.png)
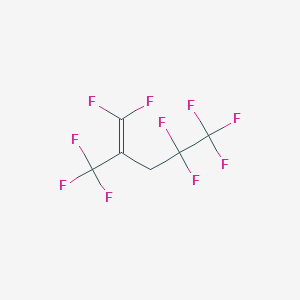
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)
